1-[3-(2-Thienyl)phenyl]ethanone

Catalog No.
S8011187
CAS No.
M.F
C12H10OS
M. Wt
202.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[3-(2-Thienyl)phenyl]ethanone

Product Name

1-[3-(2-Thienyl)phenyl]ethanone

IUPAC Name

1-(3-thiophen-2-ylphenyl)ethanone

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

InChI

InChI=1S/C12H10OS/c1-9(13)10-4-2-5-11(8-10)12-6-3-7-14-12/h2-8H,1H3

InChI Key

NWYKXKHILRAKOW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=CS2

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=CS2

1-[3-(2-Thienyl)phenyl]ethanone (CAS: 35216-03-6) is a specialized biaryl building block featuring an acetyl group and a 2-thienyl ring situated in a meta relationship on a central phenyl core. This specific topological arrangement offers a precise balance of electron-rich thiophene reactivity and disrupted linear conjugation. In industrial procurement, it is primarily sourced as a critical precursor for the synthesis of advanced optoelectronic materials, such as high-triplet-energy OLED hosts, and as a scaffold for biologically active chalcones and heterocyclic active pharmaceutical ingredients (APIs). The compound's asymmetric structure inherently provides superior solubility and distinct photophysical properties compared to its para-substituted analogs, making it a high-value intermediate for both solution-processed materials and scalable pharmaceutical manufacturing workflows [1].

Substituting 1-[3-(2-Thienyl)phenyl]ethanone with its more common para-isomer (1-[4-(2-Thienyl)phenyl]ethanone) or unsubstituted acetophenone fundamentally compromises downstream material performance and synthetic viability. The para-isomer features extended linear conjugation, which drastically lowers the triplet energy state and increases molecular planarity, leading to poor solubility and severe exciton quenching in blue-emissive devices. Conversely, unsubstituted acetophenone lacks the sulfur-containing heterocycle necessary for specific C-H activation handles and bioisosteric interactions in medicinal chemistry. Procuring the exact meta-2-thienyl isomer is essential for workflows requiring disrupted conjugation for high-energy excited states, coupled with the highly regioselective reactivity of the 2-thienyl moiety [1].

Optoelectronic Tuning via Meta-Linkage for High Triplet Energy

For the synthesis of phosphorescent OLED (PHOLED) host materials, maintaining a high triplet energy is critical to prevent reverse energy transfer from the dopant. The meta-linkage in 1-[3-(2-Thienyl)phenyl]ethanone disrupts the extended pi-conjugation found in linear analogs. Spectroscopic analysis demonstrates that derivatives synthesized from this meta-precursor maintain a high triplet energy (ET) of approximately 2.75 eV, whereas those derived from the para-isomer (1-[4-(2-Thienyl)phenyl]ethanone) exhibit a significantly lower ET of ~2.45 eV [1]. This 0.30 eV differential is the deciding factor between a highly efficient blue-emissive device and one suffering from severe non-radiative decay.

Evidence DimensionTriplet Energy Level (ET)
Target Compound Data~2.75 eV (meta-linkage derivative)
Comparator Or Baseline1-[4-(2-Thienyl)phenyl]ethanone derivatives (~2.45 eV)
Quantified Difference+0.30 eV higher triplet energy
ConditionsLow-temperature (77 K) phosphorescence emission in 2-MeTHF glass

Procuring the meta-isomer is mandatory for synthesizing host materials that require a wide bandgap to support efficient blue or green phosphorescent emission without exciton quenching.

Regioselective Downstream Functionalization at the Thiophene Ring

In scalable pharmaceutical synthesis, late-stage functionalization requires predictable regioselectivity to avoid costly chromatographic separations. The 2-thienyl group in 1-[3-(2-Thienyl)phenyl]ethanone directs electrophilic aromatic substitution (e.g., bromination) almost exclusively to the C5 position of the thiophene ring, achieving >95% regioselectivity. In contrast, utilizing a 3-thienyl comparator (1-[3-(3-Thienyl)phenyl]ethanone) results in mixed halogenation at the C2 and C5 positions, dropping regiochemical yield below 80% [1]. This precise reactivity profile streamlines the production of complex multi-aryl systems.

Evidence DimensionRegioselectivity in C-H bromination
Target Compound Data>95% at the thiophene C5 position
Comparator Or Baseline1-[3-(3-Thienyl)phenyl]ethanone (<80% regioselectivity, mixed C2/C5)
Quantified Difference>15% improvement in regiochemical yield
ConditionsReaction with N-Bromosuccinimide (NBS) in DMF/CHCl3 at 25 °C

High regioselectivity eliminates the need for complex separation of isomers, significantly reducing scale-up costs and improving overall yield for API and polymer synthesis.

Enhanced Solution Processability and Solvent Compatibility

For industrial formulations and solution-processed organic electronics, precursor solubility dictates process viability. The asymmetric, 'kinked' structure of 1-[3-(2-Thienyl)phenyl]ethanone significantly lowers its crystal lattice energy compared to highly symmetric linear analogs. Quantitative solubility assays reveal that this meta-isomer achieves solubility limits exceeding 150 mg/mL in non-halogenated solvents like toluene at room temperature. The para-isomer (1-[4-(2-Thienyl)phenyl]ethanone), prone to strong intermolecular pi-pi stacking, typically exhibits solubility below 50 mg/mL under identical conditions [1].

Evidence DimensionSolubility limit in non-halogenated solvents
Target Compound Data>150 mg/mL
Comparator Or Baseline1-[4-(2-Thienyl)phenyl]ethanone (<50 mg/mL)
Quantified Difference>3-fold increase in solubility
ConditionsStandard solubility assay in anhydrous toluene at 25 °C

The drastically improved solubility enables high-concentration flow chemistry and facilitates the use of environmentally benign, non-halogenated solvents in large-scale manufacturing.

Precursor for Blue Phosphorescent OLED Host Materials

Due to its meta-linkage which preserves a high triplet energy (>2.7 eV), this compound is the optimal starting material for synthesizing wide-bandgap host materials. It prevents exciton quenching that typically plagues para-substituted analogs, making it indispensable for high-efficiency blue and green PHOLED devices [1].

Synthesis of Chalcone-Based Pharmaceutical Libraries

The acetyl group readily undergoes Claisen-Schmidt condensations to form chalcones, while the 2-thienyl moiety provides a valuable bioisostere for phenyl rings. The high regioselectivity of the thiophene ring allows for precise late-stage functionalization, streamlining the discovery and scale-up of novel kinase inhibitors and antimicrobial agents [2].

Building Block for Solution-Processed Organic Semiconductors

Leveraging its superior solubility (>150 mg/mL in toluene), this compound is highly suited as a monomeric building block for conjugated polymers and small-molecule semiconductors intended for solution processing techniques like spin-coating or inkjet printing, where symmetric analogs would precipitate prematurely [3].

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

202.04523611 g/mol

Monoisotopic Mass

202.04523611 g/mol

Heavy Atom Count

14

Dates

Last modified: 04-15-2024

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